BRD7389 - 376382-11-5

BRD7389

Catalog Number: EVT-261445
CAS Number: 376382-11-5
Molecular Formula: C24H18N2O2
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LSM-4550 is a member of anthracenes.
Synthesis Analysis

The synthesis of BRD7389 involves several key steps and reagents. While specific detailed methodologies may vary, the general approach includes:

  1. Starting Materials: The synthesis begins with commercially available naphthoquinolinedione derivatives.
  2. Reagents: Common reagents include anhydrous aluminum chloride and various solvents such as dichloromethane and ethanol.
  3. Reaction Conditions: The reactions are typically conducted under controlled temperatures, often involving cooling and subsequent heating phases to facilitate the formation of the desired compound.
  4. Purification: Post-synthesis, the purity of BRD7389 is usually confirmed using high-performance liquid chromatography (HPLC), ensuring a purity level exceeding 97% .

The synthesis process may yield variations in product depending on the specific conditions applied, such as temperature control, solvent choice, and reaction time.

Molecular Structure Analysis

The molecular structure of BRD7389 can be described as follows:

  • Chemical Formula: C₁₃H₉N₃O₂
  • Molecular Weight: Approximately 233.22 g/mol
  • Structural Features: BRD7389 contains a naphthoquinolinedione core structure which is essential for its biological activity. The presence of functional groups such as amines contributes to its interaction with biological targets.

X-ray crystallography studies may provide insights into the three-dimensional conformation of BRD7389 when bound to its target proteins, revealing critical interactions that facilitate its inhibitory action on RSK kinases .

Chemical Reactions Analysis

BRD7389 primarily participates in biochemical reactions as an inhibitor of RSK kinases. The following points summarize its chemical interactions:

  • Inhibition Mechanism: BRD7389 binds selectively to the ATP-binding site of RSK kinases, preventing substrate phosphorylation. This inhibition affects downstream signaling pathways involved in cell proliferation and survival.
  • Biological Assays: In vitro assays have demonstrated that BRD7389 effectively reduces RSK activity at concentrations around 4 μM, showcasing its potency in cellular contexts .
  • Potential Side Reactions: While specific side reactions have not been extensively documented, careful evaluation in experimental setups is necessary to assess off-target effects.
Mechanism of Action

The mechanism of action for BRD7389 involves:

  1. Target Engagement: Upon administration, BRD7389 selectively binds to RSK kinases.
  2. Signal Transduction Modulation: By inhibiting RSK activity, BRD7389 disrupts key signaling pathways involved in cell growth and survival, particularly those influenced by mitogen-activated protein kinase (MAPK) pathways.
  3. Physiological Effects: In cellular models, this inhibition leads to reduced cell proliferation and altered insulin secretion dynamics in pancreatic cells .

This mechanism underpins its application in cancer research and diabetes therapy.

Physical and Chemical Properties Analysis

BRD7389 exhibits several notable physical and chemical properties:

These properties are crucial for optimizing experimental conditions during assays involving BRD7389.

Applications

BRD7389 has several significant scientific applications:

  1. Cancer Research: As an inhibitor of RSK kinases, it is utilized to investigate the role of these kinases in tumorigenesis and cancer progression.
  2. Diabetes Studies: Its ability to induce insulin secretion from alpha cells positions it as a candidate for research aimed at developing therapies for diabetes mellitus by potentially enhancing beta cell function .
  3. Pharmacological Characterization: BRD7389 serves as a tool compound in pharmacological studies to elucidate signaling pathways affected by RSK inhibition.
Discovery and Development of BRD7389 as a Kinase-Targeted Therapeutic Agent

High-Content Screening for Insulin Expression Inducers in Pancreatic α-Cells

The discovery of BRD7389 originated from an innovative high-content screening campaign specifically designed to identify compounds capable of inducing insulin expression in pancreatic α-cells. Researchers developed a cell-based assay using the mouse α-cell line αTC1, which exhibits minimal basal insulin protein expression despite its cellular lineage. This assay employed automated microscopy and image analysis to detect insulin protein expression following compound treatment, demonstrating sufficient sensitivity to detect insulin in as few as 3% of cells and at levels 15-fold lower than those observed in native β-cells [1] [5].

From a library of 30,710 diverse small molecules, BRD7389 emerged as a primary hit due to its ability to significantly induce insulin protein expression after a 3-day treatment period. Follow-up validation experiments revealed that BRD7389 treatment produced a dose-dependent upregulation of insulin (Ins2) mRNA in αTC1 cells, with peak activity observed at 0.85 μM. Extended treatment duration (5 days) substantially enhanced this effect, resulting in an approximately 50-fold increase in insulin gene expression compared to vehicle-treated controls. This induction plateaued with longer treatments up to 21 days, suggesting the compound triggered a stable phenotypic shift rather than a transient response [1] [8].

Beyond insulin induction, BRD7389-treated α-cells underwent significant morphological changes, transitioning from a fibroblast-like appearance to forming clustered structures resembling pancreatic β-cell islet organization. Immunofluorescence analysis confirmed a 1.5-fold increase in insulin protein levels compared to controls, though this remained substantially lower (4-fold less) than levels in mature β-cells. Importantly, BRD7389 demonstrated cell-type specificity, showing no insulin-inducing activity in pancreatic ductal cells (PANC-1) and failing to further increase insulin expression in mouse β-cells (βTC3 line) [1] [6].

Table 1: Phenotypic Effects of BRD7389 on Pancreatic α-Cells

ParameterObservationExperimental DetailsSignificance
Insulin mRNA Induction50-fold increase5-day treatment at 0.85 μMMaximal induction achieved at submicromolar concentrations
Morphological ChangeFibroblast-like → clustered islet-likeMicroscopy analysisAdoption of β-cell organizational features
Insulin Protein Detection1.5-fold increaseImmunofluorescenceStable protein expression confirmed
Cell-Type Specificityα-cell specificTested in αTC1, βTC3, PANC-1 linesSelective action on target cell type

Identification of RSK Family Kinases as Primary Molecular Targets

Mechanistic investigations into BRD7389's activity employed assay-performance profile analysis, comparing its biological activity patterns across multiple screening databases against approximately 10,000 other compounds. This computational approach revealed significant similarity between BRD7389 and known kinase inhibitors, suggesting kinase inhibition as its probable mechanism of action [1] [10].

Comprehensive kinase profiling against a diverse panel of 219 human kinases demonstrated that BRD7389 exhibited its most potent activity against the RSK (p90 ribosomal S6 kinase) family members. Half-maximal inhibitory concentration (IC₅₀) determinations confirmed strong inhibition of RSK1 (1.5 μM), RSK2 (2.4 μM), and RSK3 (1.2 μM). While the compound also inhibited several other kinases—including FLT3 (3.5 μM), DRAK1 (2.8 μM), and PIM1 (3.7 μM)—its potency against the RSK family was notably superior [1] [2].

Functional validation in αTC1 cells demonstrated that BRD7389 treatment significantly reduced RSK kinase activity in a cellular context. Western blot analysis showed a 50% decrease in autophosphorylation of both N-terminal and C-terminal kinase domains of RSK at concentrations above 3.4 μM. Furthermore, phosphorylation of ribosomal protein S6 at Ser235/236—a direct downstream target of RSK kinases—was similarly reduced, confirming target engagement and pathway modulation [1] [4].

Genetic knockdown experiments provided additional evidence linking RSK inhibition to insulin expression. siRNA-mediated suppression of individual RSK isoforms (RSK2 and RSK3) resulted in 2-4-fold increases in insulin expression in α-cells. However, this induction was notably weaker than that achieved with BRD7389 treatment, suggesting that simultaneous inhibition of multiple RSK family members may be necessary for robust transdifferentiation effects. Interestingly, maximum insulin induction occurred at concentrations near the biochemical IC₅₀ for RSKs and with partial rather than complete RSK knockdown, indicating a nuanced biological relationship between inhibition level and phenotypic outcome [1] [10].

Table 2: RSK Inhibition Profile of BRD7389

Kinase TargetIC₅₀ (μM)Cellular ValidationFunctional Consequence in α-Cells
RSK11.5Reduced autophosphorylationContributes to insulin expression
RSK22.4Reduced autophosphorylationContributes to insulin expression
RSK31.2Reduced autophosphorylationContributes to insulin expression
FLT33.5Not confirmedLikely off-target effect
DRAK12.8Not confirmedLikely off-target effect
PIM13.7Not confirmedLikely off-target effect

Structural Optimization and Selectivity Profiling Against Kinome Panels

The chemical structure of BRD7389 (chemical name: 1-[(2-Phenylethyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione) features a distinctive tetracyclic naphthoquinone core decorated with a phenethylamino substituent. This molecular architecture (C₂₄H₁₈N₂O₂, molecular weight 366.41 g/mol) emerged directly from the primary screening campaign without extensive medicinal chemistry optimization. The compound exhibits limited aqueous solubility but dissolves well in DMSO (≥20 mg/mL), making it suitable for cell-based investigations [6] [9].

Selectivity profiling across diverse kinome panels revealed that while BRD7389 demonstrates strongest activity against RSK isoforms, it also inhibits several other kinases at higher concentrations. Notable off-target activities included inhibition of CDK5/p35 (IC₅₀ = 6.5 μM), PKG1α (IC₅₀ = 6.5 μM), and SGK (IC₅₀ = 13.8 μM). This profile established BRD7389 as the first small molecule capable of inhibiting all three RSK isoforms (RSK1-3) at submicromolar to low micromolar concentrations, though not perfectly selective within the broader kinome [2] [7].

Comparative studies with structurally distinct RSK inhibitors (FMK and BI-D1870) yielded an important observation: these alternative inhibitors failed to induce insulin expression in α-cells despite demonstrating RSK inhibitory activity. This suggested that either BRD7389's insulin-inducing capability derives from inhibition of specific kinase targets beyond the RSK family, or that its particular binding mode or polypharmacology enables unique downstream effects not achievable with other RSK inhibitors. The compound's ability to increase β-cell-specific gene expression in primary human islet cells—including enhanced glucose-stimulated insulin secretion in donor islets from individuals with low body mass index—highlighted its translational relevance beyond murine cell lines [1] [6].

Table 3: Kinase Selectivity Profile of BRD7389

Kinase CategoryRepresentative Kinases InhibitedIC₅₀ Range (μM)Significance
Primary Targets (RSK Family)RSK1, RSK2, RSK31.2-2.4Primary mechanism for insulin induction
Off-Target (AGC Kinases)CDK5/p35, PKG1α, SGK6.5-13.8May contribute to functional effects
Off-Target (Tyrosine Kinase-Like)DRAK1, PIM12.8-3.7Potential confounding effects
Off-Target (Tyrosine Kinases)FLT33.5Potential hematopoietic effects

Properties

CAS Number

376382-11-5

Product Name

BRD7389

IUPAC Name

16-(2-phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione

Molecular Formula

C24H18N2O2

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C24H18N2O2/c27-23-17-10-5-4-9-16(17)21-20-18(23)11-6-12-19(20)26-24(28)22(21)25-14-13-15-7-2-1-3-8-15/h1-12,25H,13-14H2,(H,26,28)

InChI Key

XASCINRGTHLHGM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O

Solubility

Soluble in DMSO

Synonyms

BRD 7389
BRD-7389
BRD7389

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.